molecular formula C8H7F2N3 B575944 2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine CAS No. 189045-41-8

2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine

Cat. No.: B575944
CAS No.: 189045-41-8
M. Wt: 183.162
InChI Key: SSQQCXRTSAGQLB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazole and benzene. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .

Scientific Research Applications

2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine include other difluoromethylated benzimidazoles and related heterocyclic compounds. Examples include:

  • 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine
  • 2-(Chloromethyl)-1H-benzo[d]imidazol-4-amine
  • 2-(Bromomethyl)-1H-benzo[d]imidazol-4-amine

Uniqueness

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s metabolic stability, solubility, and lipophilicity, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-(difluoromethyl)-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3/c9-7(10)8-12-5-3-1-2-4(11)6(5)13-8/h1-3,7H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQQCXRTSAGQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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